molecular formula C14H19BrN4O B6630054 4-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-propan-2-ylpyrrole-2-carboxamide

4-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-propan-2-ylpyrrole-2-carboxamide

Cat. No. B6630054
M. Wt: 339.23 g/mol
InChI Key: NHAZHVHSOFQXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-propan-2-ylpyrrole-2-carboxamide, also known as BML-210, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a pyrrole carboxamide derivative that has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory properties. In

Mechanism of Action

The mechanism of action of 4-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-propan-2-ylpyrrole-2-carboxamide is not fully understood, but it is thought to act through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation, cell proliferation, and apoptosis. 4-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-propan-2-ylpyrrole-2-carboxamide has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemical and physiological effects:
4-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-propan-2-ylpyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to inhibit the activity of immune cells such as T cells and macrophages. In addition, 4-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-propan-2-ylpyrrole-2-carboxamide has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-propan-2-ylpyrrole-2-carboxamide in lab experiments is its specificity for the NF-κB signaling pathway. This allows researchers to study the effects of inhibiting this pathway without interfering with other signaling pathways. However, one limitation of using 4-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-propan-2-ylpyrrole-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on 4-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-propan-2-ylpyrrole-2-carboxamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. In addition, further studies are needed to fully understand the mechanism of action of 4-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-propan-2-ylpyrrole-2-carboxamide and its effects on other signaling pathways.

Synthesis Methods

The synthesis of 4-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-propan-2-ylpyrrole-2-carboxamide involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with 1,5-dimethyl-4-(methylthio)-1H-pyrazole-3-carboxylic acid methyl ester in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting product is then converted to the final compound through a series of purification steps. The yield of the synthesis is typically around 60%.

Scientific Research Applications

4-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-propan-2-ylpyrrole-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 4-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-propan-2-ylpyrrole-2-carboxamide has been shown to have anti-tumor properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have immunomodulatory properties by regulating the activity of immune cells such as T cells and macrophages.

properties

IUPAC Name

4-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-propan-2-ylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN4O/c1-9(2)19-8-12(15)5-13(19)14(20)16-6-11-7-17-18(4)10(11)3/h5,7-9H,6H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAZHVHSOFQXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=CC(=CN2C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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